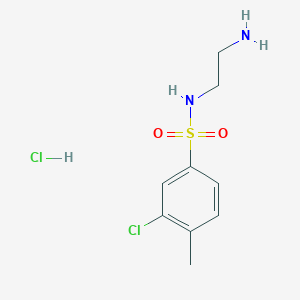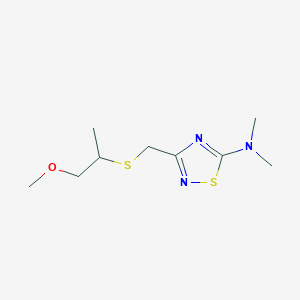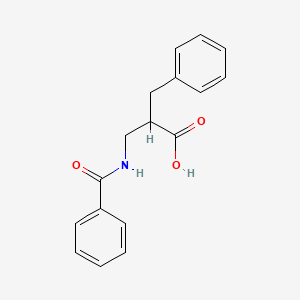
Methyl 1-(4-cyclopropyl-1,3-thiazole-5-carbonyl)-2,3-dihydroindole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(4-cyclopropyl-1,3-thiazole-5-carbonyl)-2,3-dihydroindole-3-carboxylate, also known as MTDT, is a synthetic compound that has gained attention in scientific research due to its potential biological activities.
Mecanismo De Acción
The exact mechanism of action of Methyl 1-(4-cyclopropyl-1,3-thiazole-5-carbonyl)-2,3-dihydroindole-3-carboxylate is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK/ERK pathway. These pathways are involved in cell growth, proliferation, and survival, and their inhibition by this compound may contribute to its biological activities.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. It has also been found to protect neurons against oxidative stress and reduce inflammation in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 1-(4-cyclopropyl-1,3-thiazole-5-carbonyl)-2,3-dihydroindole-3-carboxylate in lab experiments is its relatively simple synthesis method. However, its limited solubility in aqueous solutions and low stability may pose challenges for its use in certain experiments.
Direcciones Futuras
Future research on Methyl 1-(4-cyclopropyl-1,3-thiazole-5-carbonyl)-2,3-dihydroindole-3-carboxylate could focus on further elucidating its mechanism of action, as well as its potential use in combination with other drugs for enhanced therapeutic effects. Additionally, the development of more stable and soluble derivatives of this compound could expand its potential applications in scientific research.
In conclusion, this compound is a synthetic compound that has shown potential biological activities in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new therapeutic agents for various diseases.
Métodos De Síntesis
Methyl 1-(4-cyclopropyl-1,3-thiazole-5-carbonyl)-2,3-dihydroindole-3-carboxylate can be synthesized through a multistep process that involves the reaction of 2,3-dihydroindole-3-carboxylic acid with cyclopropylamine, followed by the reaction with thionyl chloride and 4-cyclopropyl-1,3-thiazole-5-carbonyl chloride. The final step involves the addition of methyl iodide to obtain the methyl ester of this compound.
Aplicaciones Científicas De Investigación
Methyl 1-(4-cyclopropyl-1,3-thiazole-5-carbonyl)-2,3-dihydroindole-3-carboxylate has been studied for its potential therapeutic activities, including its anticancer, antitumor, and antiproliferative effects. It has also been investigated for its potential use as a neuroprotective agent, as well as its ability to inhibit inflammation and oxidative stress.
Propiedades
IUPAC Name |
methyl 1-(4-cyclopropyl-1,3-thiazole-5-carbonyl)-2,3-dihydroindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-22-17(21)12-8-19(13-5-3-2-4-11(12)13)16(20)15-14(10-6-7-10)18-9-23-15/h2-5,9-10,12H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKVNNLCLHAZCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(C2=CC=CC=C12)C(=O)C3=C(N=CS3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[2-(5-fluoro-1H-indol-3-yl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7640306.png)
![5-[2-(3-Hydroxyphenyl)morpholin-4-yl]pyridine-2-carbonitrile](/img/structure/B7640313.png)


![2-Methyl-3-[methyl-(3-methyl-3-phenylbutanoyl)amino]propanoic acid](/img/structure/B7640335.png)

![N-[[4-(difluoromethoxy)-3-fluorophenyl]methyl]-4-(1,3,4-oxadiazol-2-yl)aniline](/img/structure/B7640357.png)

![2-Benzyl-3-[(2-chlorobenzoyl)amino]propanoic acid](/img/structure/B7640385.png)
![2-bromo-N-(imidazo[1,2-a]pyridin-7-ylmethyl)-4-methylbenzamide](/img/structure/B7640386.png)
![(4-Chloro-3-methylphenyl)-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7640401.png)

